molecular formula C15H11N5OS B3964848 2-({[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1H-benzimidazole

2-({[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1H-benzimidazole

Cat. No. B3964848
M. Wt: 309.3 g/mol
InChI Key: RXYKKLVZROLVME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. This compound is a benzimidazole derivative that contains an oxadiazole ring and a pyridine moiety, which makes it a unique and versatile molecule.

Mechanism of Action

The mechanism of action of 2-({[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1H-benzimidazole is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, including topoisomerase II and tubulin, which are involved in cell division and DNA replication. This inhibition leads to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects on cells and organisms. This compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the activity of certain enzymes, as discussed earlier. Additionally, this compound has been studied for its potential as an anti-inflammatory agent, where it has been shown to inhibit the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-({[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1H-benzimidazole in lab experiments is its potential as an anticancer agent. This compound has shown promising results in inhibiting the growth of cancer cells, which makes it a potential candidate for future drug development. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are various future directions for research involving 2-({[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1H-benzimidazole. One of the potential directions is to further explore its potential as an anticancer agent and develop more potent derivatives. Additionally, this compound can be studied for its potential as an anti-inflammatory agent, where it can be used to treat various inflammatory diseases. Further research can also be done to explore the mechanism of action of this compound and identify potential targets for drug development.

Scientific Research Applications

2-({[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1H-benzimidazole has shown promising results in various scientific research applications. One of the significant applications of this compound is in medicinal chemistry, where it has been studied for its potential as an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

properties

IUPAC Name

2-(1H-benzimidazol-2-ylmethylsulfanyl)-5-pyridin-3-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5OS/c1-2-6-12-11(5-1)17-13(18-12)9-22-15-20-19-14(21-15)10-4-3-7-16-8-10/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYKKLVZROLVME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CSC3=NN=C(O3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-({[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1H-benzimidazole
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2-({[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1H-benzimidazole
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2-({[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1H-benzimidazole
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2-({[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1H-benzimidazole
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2-({[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1H-benzimidazole

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